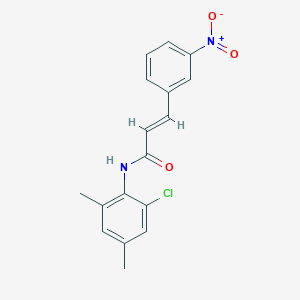
4-oxo-2-phenyl-4H-chromen-6-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of chromene compounds involves multicomponent reactions that allow for the efficient assembly of complex structures. A study by Ostadzadeh and Kiyani (2022) demonstrates the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines, highlighting the versatility and efficiency of using sodium benzoate as an organo-catalyst under green conditions. Similarly, Mahdavinia and Peikarporsan (2013) detail the synthesis of pyranochromene derivatives through Michael addition domino cyclization, emphasizing operational simplicity and good to excellent yields (Ostadzadeh & Kiyani, 2022) (Mahdavinia & Peikarporsan, 2013).
Molecular Structure Analysis
The molecular structure of chromene compounds often features intricate arrangements conducive to specific chemical properties and reactions. Manolov, Morgenstern, and Hegetschweiler (2012) elucidate the structure of a closely related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, using single-crystal X-ray crystallography, revealing detailed intramolecular and intermolecular hydrogen bonding patterns that could be analogous to those in 4-oxo-2-phenyl-4H-chromen-6-yl benzoate (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromene compounds participate in a variety of chemical reactions, offering pathways to synthesize diverse derivatives. Zhu et al. (2014) describe a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a building block for many biologically active compounds, demonstrating the potential for generating a wide range of functionalized molecules (Zhu et al., 2014).
Physical Properties Analysis
Physical properties of chromene derivatives, such as solubility, melting points, and crystal structure, are critical for their application in various fields. The crystal structure of similar compounds has been extensively studied, providing insights into the physical characteristics that could be extrapolated to 4-oxo-2-phenyl-4H-chromen-6-yl benzoate. For example, Reis et al. (2013) analyzed the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, offering valuable information on molecular conformation and packing within the crystal lattice (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and interactions with other molecules, are central to their utility in synthetic chemistry and potential applications. The work by Sandaroos and Damavandi (2013) on the synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the influence of catalysts on the efficiency and selectivity of these reactions, providing a foundation for understanding the chemical behavior of related compounds (Sandaroos & Damavandi, 2013).
Propriétés
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)25-22(24)16-9-5-2-6-10-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJITAVUBVFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352696 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-phenylchromen-6-yl benzoate | |
CAS RN |
121287-13-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)

![4-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5621185.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)

![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)
![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)
![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)

![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)
![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)
![5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)
![rel-(1S,6R)-3-[(4-methyl-6-phenyl-2-pyrimidinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621276.png)